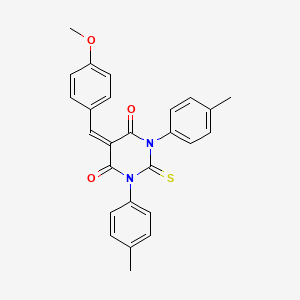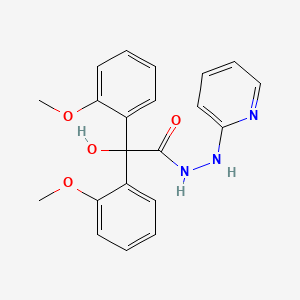![molecular formula C21H14F2N2O3S B3737240 2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole](/img/structure/B3737240.png)
2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a difluoromethylsulfonyl group attached to a phenyl ring, which is further connected to an oxadiazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethylsulfonyl Phenyl Intermediate:
Coupling with Phenylboronic Acid: The intermediate is then coupled with phenylboronic acid using Suzuki-Miyaura cross-coupling reaction conditions. This step forms the biphenyl structure.
Cyclization to Form Oxadiazole Ring: The final step involves the cyclization of the intermediate to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The difluoromethylsulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding . The oxadiazole ring system may also contribute to the compound’s overall reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds have been studied for their antimicrobial and anti-inflammatory activities.
Difluoromethyl 2-pyridyl Sulfone: Used in gem-difluoroolefination reactions and as a reagent in nucleophilic difluoro(sulfonato)methylation.
Uniqueness
2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole is unique due to the combination of its difluoromethylsulfonyl group and oxadiazole ring systemThe presence of the difluoromethylsulfonyl group enhances the compound’s stability and reactivity, making it a valuable building block in various chemical and biological applications .
Propriétés
IUPAC Name |
2-[4-(difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O3S/c22-21(23)29(26,27)18-12-10-17(11-13-18)20-25-24-19(28-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBZBGGYTPEEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-methoxyphenyl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B3737161.png)
![N-[4-(anilinocarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B3737165.png)
![methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3737176.png)
![Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]-](/img/structure/B3737183.png)
![4-METHYL-3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID](/img/structure/B3737195.png)

![4-chloro-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B3737203.png)
![3-(4-hydroxyphenyl)-N-[3-(4-methylphenyl)sulfanylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B3737210.png)
![5-(4-chlorophenyl)-N-[(3-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B3737211.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3737214.png)
![2-[4-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-6-methylpyrimidin-2-yl]phenol](/img/structure/B3737222.png)
![N-[1-(4-fluorophenyl)-2-methylpropan-2-yl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3737230.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3737248.png)

